molecular formula C15H14O B196072 3-Ethylbenzophenone CAS No. 66067-43-4

3-Ethylbenzophenone

Cat. No.: B196072
CAS No.: 66067-43-4
M. Wt: 210.27 g/mol
InChI Key: FVSYHKJWZIKKDM-UHFFFAOYSA-N
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Description

3-Ethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a white crystalline powder with a distinct aromatic odor. This compound is used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of benzene with 3-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethylbenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethylbenzophenone involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    Benzophenone: Similar structure but lacks the ethyl group.

    4-Methylbenzophenone: Similar structure with a methyl group instead of an ethyl group.

    4-Ethylbenzophenone: Similar structure with the ethyl group in a different position.

Uniqueness: 3-Ethylbenzophenone is unique due to the presence of the ethyl group at the 3-position, which influences its chemical reactivity and physical properties. This structural variation can lead to differences in its interactions and applications compared to similar compounds .

Properties

IUPAC Name

(3-ethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSYHKJWZIKKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216267
Record name Benzophenone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66067-43-4
Record name 3-Ethylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66067-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylbenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ETHYLBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G8NXA3CX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Friedel-Crafts alkylation is carried out with benzophenone and diethyl sulfate in the presence of aluminum chloride to form 3-ethylbenzophenone. It is then subjected to bromination using N-bromosuccinimide to produce 3-(1-bromoethyl)benzophenone, which is then subjected to alkali hydrolysis to obtain 3-(1-hydroxyethyl)benzophenone. This compound is further reacted with carbon monoxide to obtain ketoprofen (Spanish Patent No. 452,500). ##STR4##
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Synthesis routes and methods II

Procedure details

In 200 ml of water, 19.7 g of the fraction containing (3-ethylphenyl)phenylmethane obtained in the above alkylation was suspended. With stirring the suspension, 2 liter of an 1.6% aqueous solution of potassium permanganate was dropped. After the dropping, the stirring was continued for about 10 hours at room temperature. After this mixture was acidified with concentrated sulfuric acid, sodium hydrogensulfite powder was added until the reaction mixture became transparent from brown and it was extracted with benzene. After drying the benzene layer with anhydrous magnesium sulfate, 3-ethylbenzophenone was obtained in a yield of 97% by reduced pressure distillation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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